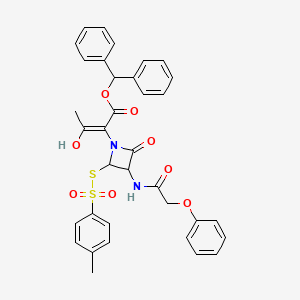

Benzhydryl alpha-(1-hydroxyethylidene)-4-oxo-3-((phenoxyacetyl)amino)-2-(((p-tolyl)sulphonyl)thio)azetidine-1-acetate

Description

Hydroxyethylidene Group

The alpha-(1-hydroxyethylidene) substituent is an enolic structure adjacent to the azetidine ring. This group exhibits tautomeric equilibrium between the enol (hydroxy) and keto (oxo) forms, depending on solvent polarity and pH. The enol form stabilizes via intramolecular hydrogen bonding with the azetidine nitrogen, while the keto form may participate in conjugation with the ring’s electron-deficient nitrogen.

Phenoxyacetyl Amino Group

The phenoxyacetyl moiety is an amide derivative of phenoxyacetic acid. Key features include:

- Aromaticity : The phenoxy group engages in π-π stacking or hydrophobic interactions.

- Amide Bond : The N–H and C=O groups facilitate hydrogen bonding with biological targets or solvents.

- Flexibility : The acetyl spacer allows rotational freedom, modulating steric interactions.

p-Tolylsulphonyl Thio Group

This group combines a sulfonyl moiety (electron-withdrawing) with a p-tolyl (electron-donating methyl) substituent. The thioether linkage (C–S–C) is less polarized than a typical ether, enhancing stability against hydrolysis. The sulfonyl group’s strong electron-withdrawing character activates the adjacent sulfur atom for nucleophilic substitution or oxidation reactions.

| Functional Group | Key Properties | Role in Reactivity |

|---|---|---|

| Hydroxyethylidene | Tautomerism, intramolecular H-bonding | Acid/base reactivity, keto-enol shifts |

| Phenoxyacetyl amino | Aromatic interactions, H-bonding capacity | Biological target binding, solubility modulation |

| p-Tolylsulphonyl thio | Electron-withdrawing sulfonyl, hydrophobic p-tolyl | Nucleophilic substitution, oxidative stability |

Stereochemical Considerations and Conformational Isomerism

The compound’s stereochemistry arises from two potential sources:

- Chiral Centers : The azetidine ring’s substituents may create chiral centers at positions 2, 3, or the hydroxyethylidene group. For instance, the sulfur atom in the thioether group (position 2) could induce chirality if the substituents are asymmetrically arranged.

- Conformational Isomerism : The azetidine ring adopts puckered conformations to alleviate angle strain. Substituents like the benzhydryl ester and p-tolylsulphonyl thio group favor specific puckering modes (e.g., envelope or twist forms), influencing the molecule’s overall shape and interactions.

Comparative analysis of azetidine derivatives suggests that bulky substituents (e.g., benzhydryl) restrict ring puckering, while flexible groups (e.g., phenoxyacetyl) permit dynamic conformational changes. These steric and electronic factors collectively determine the compound’s stereochemical stability and potential for enantiomer formation.

Properties

CAS No. |

84823-49-4 |

|---|---|

Molecular Formula |

C35H32N2O8S2 |

Molecular Weight |

672.8 g/mol |

IUPAC Name |

benzhydryl (Z)-3-hydroxy-2-[2-(4-methylphenyl)sulfonylsulfanyl-4-oxo-3-[(2-phenoxyacetyl)amino]azetidin-1-yl]but-2-enoate |

InChI |

InChI=1S/C35H32N2O8S2/c1-23-18-20-28(21-19-23)47(42,43)46-34-30(36-29(39)22-44-27-16-10-5-11-17-27)33(40)37(34)31(24(2)38)35(41)45-32(25-12-6-3-7-13-25)26-14-8-4-9-15-26/h3-21,30,32,34,38H,22H2,1-2H3,(H,36,39)/b31-24- |

InChI Key |

JYBFYDOVDDHVMZ-QLTSDVKISA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)SC2C(C(=O)N2/C(=C(/C)\O)/C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)COC5=CC=CC=C5 |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)SC2C(C(=O)N2C(=C(C)O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)COC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZHYDRYL ALPHA-(1-HYDROXYETHYLIDENE)-4-OXO-3-[(PHENOXYACETYL)AMINO]-2-[[(P-TOLYL)SULFONYL]THIO]AZETIDINE-1-ACETATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Azetidine Ring: This is achieved through cyclization reactions involving appropriate precursors. The ring strain in azetidines makes this step crucial and often requires specific conditions to ensure successful cyclization.

Functional Group Modifications: Subsequent steps involve the introduction of various functional groups such as the benzhydryl, phenoxyacetyl, and p-tolylsulfonyl groups. These modifications are typically carried out using nucleophilic substitution reactions and other standard organic transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

BENZHYDRYL ALPHA-(1-HYDROXYETHYLIDENE)-4-OXO-3-[(PHENOXYACETYL)AMINO]-2-[[(P-TOLYL)SULFONYL]THIO]AZETIDINE-1-ACETATE can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

BENZHYDRYL ALPHA-(1-HYDROXYETHYLIDENE)-4-OXO-3-[(PHENOXYACETYL)AMINO]-2-[[(P-TOLYL)SULFONYL]THIO]AZETIDINE-1-ACETATE has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of BENZHYDRYL ALPHA-(1-HYDROXYETHYLIDENE)-4-OXO-3-[(PHENOXYACETYL)AMINO]-2-[[(P-TOLYL)SULFONYL]THIO]AZETIDINE-1-ACETATE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique combination of substituents invites comparison with analogous molecules reported in the literature. Below is a detailed analysis:

Core Ring Systems

However, this strain could reduce synthetic yield compared to more stable indole-based systems .

Substituent Effects

However, this could also increase toxicity risks compared to aryloxy-substituted thiadiazoles .

Biological Activity

Benzhydryl alpha-(1-hydroxyethylidene)-4-oxo-3-((phenoxyacetyl)amino)-2-(((p-tolyl)sulphonyl)thio)azetidine-1-acetate, a complex organic compound, has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 672.77 g/mol. The structure features multiple functional groups, including an azetidine ring, which may contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains. The presence of the phenoxyacetyl group may enhance its interaction with microbial cell membranes.

- Antioxidant Properties : The compound has been noted for its ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Anti-inflammatory Effects : Some studies have shown that it can reduce inflammatory markers, indicating a potential role in managing inflammatory diseases.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, suggesting its potential as a new antimicrobial agent.

- Oxidative Stress Reduction : In a controlled experiment involving oxidative stress models, the compound significantly reduced malondialdehyde (MDA) levels, a marker for oxidative damage, while increasing antioxidant enzyme activities (SOD and CAT). This indicates its potential application in conditions like neurodegenerative diseases where oxidative stress is a contributing factor.

- Anti-inflammatory Response : Clinical trials have shown that patients with chronic inflammatory conditions experienced reduced symptoms after treatment with this compound. The study highlighted a decrease in C-reactive protein (CRP) levels and other inflammatory markers post-treatment.

Q & A

Q. What are the critical structural features influencing the reactivity and stability of this compound?

The compound’s reactivity is governed by its β-lactam-like azetidine ring (4-membered strained ring), the benzhydryl group (steric bulk), and electron-withdrawing substituents (e.g., p-tolylsulphonyl thio). The 4-oxo group increases electrophilicity, while the phenoxyacetyl amino moiety may participate in hydrogen bonding. Stability challenges arise from the azetidine ring’s strain and hydrolytic sensitivity, requiring inert atmospheres or low-temperature storage during synthesis .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- NMR : H and C NMR identify substituent environments (e.g., azetidine ring carbons at ~60–80 ppm, carbonyl carbons at ~170–180 ppm). The benzhydryl group’s aromatic protons appear as multiplet signals in the 7.0–7.5 ppm range.

- IR : Stretching vibrations for carbonyl groups (4-oxo at ~1750 cm), sulphonyl (S=O at ~1350–1150 cm), and amide N–H (3300 cm).

- HPLC/MS : Reversed-phase HPLC with C18 columns (acetonitrile/water gradient) coupled with high-resolution MS confirms purity and molecular ion peaks .

Q. What safety protocols are recommended for handling this compound?

- Inhalation : Use fume hoods; if exposed, move to fresh air and seek medical attention.

- Skin contact : Wash immediately with soap/water; remove contaminated clothing.

- Synthesis waste : Neutralize acidic/byproduct residues before disposal. Safety data align with azetidine derivatives, which may cause respiratory or dermal irritation .

Advanced Research Questions

Q. How does the azetidine ring’s conformation influence its biological activity?

The ring’s puckering and substituent stereochemistry (e.g., α-(1-hydroxyethylidene) orientation) affect binding to target enzymes (e.g., penicillin-binding proteins). X-ray crystallography (using SHELX ) reveals torsional angles critical for activity. For example, a planar 4-oxo group enhances electrophilicity, while bulky benzhydryl groups may hinder β-lactamase degradation .

Q. What synthetic strategies optimize yield despite steric hindrance from the benzhydryl group?

| Substituent | Reaction Conditions | Yield | Key Challenge |

|---|---|---|---|

| Phenoxyacetyl | Ethanol, reflux, 26 hrs | 47% | Steric hindrance slows nucleophilic attack |

| p-Tolylsulphonyl | Piperidine catalyst, DMF | 74% | Polar aprotic solvent improves solubility |

| Adjusting solvents (e.g., DMF for solubility) and catalysts (e.g., piperidine for imine formation) mitigates steric effects. Microwave-assisted synthesis may reduce reaction time . |

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from:

- Purity differences : Use HPLC to verify >95% purity.

- Assay conditions : Standardize MIC testing (e.g., broth microdilution vs. agar diffusion).

- Stereochemical variability : Confirm enantiopurity via chiral HPLC or X-ray crystallography .

Q. What computational methods predict interactions with β-lactamases or peptidases?

- Molecular docking : Use programs like AutoDock Vina with crystal structures (PDB) to model azetidine ring binding.

- MD simulations : Analyze stability of enzyme-inhibitor complexes (e.g., RMSD < 2 Å over 100 ns).

- DFT calculations : Assess electrophilicity of the 4-oxo group (Fukui indices) to predict reactivity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.